molecular formula C15H21NO2 B4622549 N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

Cat. No.: B4622549
M. Wt: 247.33 g/mol
InChI Key: SOTUWILORUKEDR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical products.

Safety and Hazards

The safety and hazards associated with “N-cyclopentyl-2-(4-ethoxyphenyl)acetamide” are not clearly defined. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

“N-cyclopentyl-2-(4-ethoxyphenyl)acetamide” is available for scientific research needs . Its future directions would depend on the outcomes of the research studies it is used in.

Mechanism of Action

Target of Action

It is structurally similar to acetamide and phenacetin , which are known to interact with various proteins and enzymes in the body

Mode of Action

Based on its structural similarity to phenacetin , it may exert its effects by acting on the sensory tracts of the spinal cord. Additionally, it may have a depressant action on the heart, where it acts as a negative inotrope . More research is required to confirm these hypotheses and to fully understand the compound’s mode of action.

Biochemical Pathways

Given its structural similarity to phenacetin , it may affect similar biochemical pathways. Phenacetin is known to act as an antipyretic, acting on the brain to decrease the temperature set point

Result of Action

Based on its structural similarity to phenacetin , it may have analgesic and antipyretic effects. More research is needed to confirm these effects and to understand the compound’s overall impact on the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide typically involves the reaction of cyclopentylamine with 4-ethoxyphenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-cyclopentyl-2-(4-hydroxyphenyl)acetamide
  • N-cyclopentyl-2-(4-chlorophenyl)acetamide

Uniqueness

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUWILORUKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.